

Navigating the Efficiency Landscape: A Comparative Guide to Nickel-Cobalt Water Splitting Catalysts

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Compound of Interest

Compound Name: Nickel-cobalt

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For researchers and scientists at the forefront of renewable energy, the quest for efficient and cost-effective water splitting catalysts is paramount. **Nickel-cobalt** (Ni-Co) based materials have emerged as promising candidates, exhibiting remarkable activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). A critical metric for evaluating these catalysts is Faradaic efficiency, which quantifies the percentage of electrons contributing to the desired gas evolution reaction versus parasitic side reactions. This guide provides a comparative analysis of the Faradaic efficiency of various Ni-Co catalysts, supported by experimental data and detailed methodologies, to aid in the selection and development of next-generation water splitting systems.

Performance Snapshot: Faradaic Efficiency of Ni-Co Catalysts

The efficacy of Ni-Co catalysts is intimately linked to their composition and morphology. To facilitate a clear comparison, the following table summarizes the Faradaic efficiency and key performance indicators of different classes of Ni-Co catalysts reported in recent literature.

Catalyst Composition	Reaction	Electrolyte	Current Density (mA/cm ²)	Overpotential (mV)	Faradaic Efficiency (%)
Phosphides					
Bimetallic NiCoP-2/NF[1]	HER	1 M KOH	~450	-	> 90
Amorphous Ni-Co-Fe Phosphide[2]	HER & OER	1.0 M KOH	-	-	~100
Layered Double Hydroxides (LDHs)					
Ni-Co-LDH	OER	1.0 M KOH	10	305	Not explicitly stated
Ni ₂ Co-LDH@C[3]	HER	1 mol/L KOH	10	164.8	Not explicitly stated
Ni ₂ Co-LDH@C[3]	OER	1 mol/L KOH	10	183.4	Not explicitly stated
Sulfides					
Co-Ni-S[4]	OER	-	10	368	Not explicitly stated
Cu-Ni-S[4]	HER	-	10	271	Not explicitly stated

In-Depth Experimental Protocols

Accurate and reproducible measurement of Faradaic efficiency is crucial for validating catalyst performance. Below are detailed protocols for determining the Faradaic efficiency of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Hydrogen Evolution Reaction (HER): Gas Chromatography Method

This method involves quantifying the amount of hydrogen gas produced over a specific time at a constant current and comparing it to the theoretical amount calculated from the total charge passed.

1. Electrochemical Setup and Electrolysis:

- Assemble a two-compartment H-type electrochemical cell with the Ni-Co catalyst as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
- Fill both compartments with a deaerated electrolyte (e.g., 1.0 M KOH).
- Seal the cathodic compartment to be gas-tight, with a sampling port for a gas syringe.
- Apply a constant current density (e.g., 10 mA/cm²) using a potentiostat/galvanostat for a predetermined duration (e.g., 1-2 hours). Record the total charge passed (Q).

2. Gas Collection and Quantification:

- At regular intervals, extract a known volume of the headspace gas from the cathodic compartment using a gas-tight syringe.
- Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5A) to separate hydrogen from other gases.^{[5][6]}
- Use a calibration curve, generated by injecting known amounts of high-purity hydrogen gas, to determine the molar amount of hydrogen in the collected sample.

3. Faradaic Efficiency Calculation:

- Calculate the total moles of experimentally produced hydrogen ($n_{\text{H}_2_exp}$) from the GC measurements.

- Calculate the theoretical moles of hydrogen ($n_{\text{H}_2\text{theo}}$) that should have been produced based on the total charge passed, using Faraday's law: $n_{\text{H}_2\text{theo}} = Q / (2 * F)$ where Q is the total charge in coulombs, F is the Faraday constant (96,485 C/mol), and 2 represents the two electrons required to produce one molecule of H_2 .^[7]
- The Faradaic efficiency (FE) is then calculated as: $\text{FE (\%)} = (n_{\text{H}_2\text{exp}} / n_{\text{H}_2\text{theo}}) * 100$

Oxygen Evolution Reaction (OER): Rotating Ring-Disk Electrode (RRDE) Method

The RRDE technique allows for the in-situ detection of evolved oxygen by reducing it at a secondary (ring) electrode, providing a real-time measurement of the OER Faradaic efficiency.

1. Electrode Preparation and Setup:

- Prepare a catalyst ink by dispersing the Ni-Co catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion ionomer.
- Drop-cast a precise volume of the ink onto the disk of the RRDE and let it dry to form a uniform film.
- Set up a standard three-electrode cell with the RRDE as the working electrode, a counter electrode, and a reference electrode in the chosen electrolyte.

2. Electrochemical Measurement:

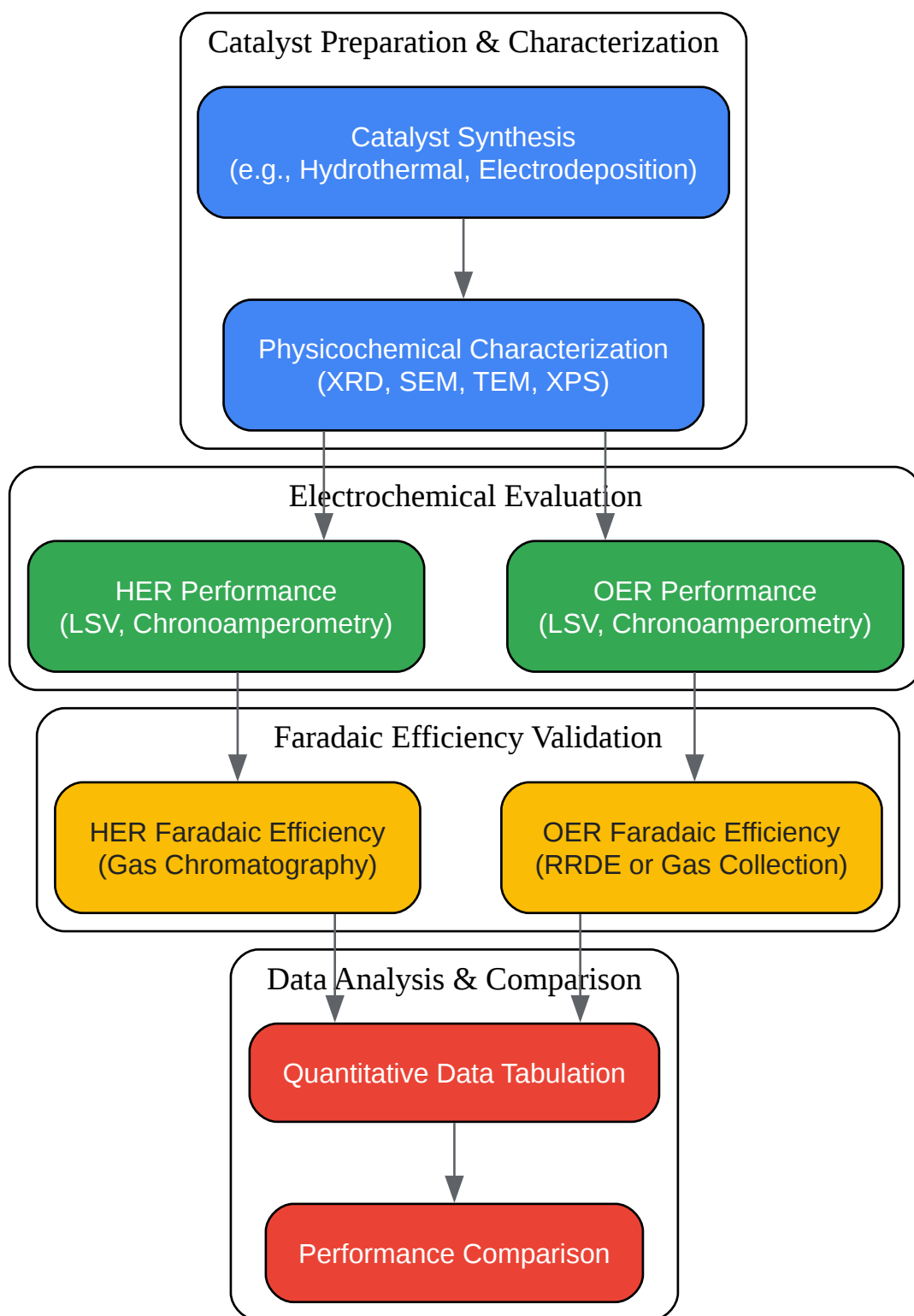
- Set the potentiostat to bipotentiostat mode to control the potentials of both the disk and the ring independently.
- Apply a potential to the disk electrode to drive the OER (e.g., sweep the potential or hold it at a constant value where OER occurs).
- Simultaneously, apply a constant potential to the ring electrode where the reduction of oxygen occurs efficiently (e.g., 0.4 V vs. RHE).^[8]
- Record the disk current (I_d) and the ring current (I_r) as a function of the disk potential or time.

3. Faradaic Efficiency Calculation:

- The Faradaic efficiency for OER can be calculated using the following equation: $FE (\%) = (I_r / (I_d * N)) * 100$ where I_r is the ring current, I_d is the disk current, and N is the collection efficiency of the RRDE. The collection efficiency is a geometric factor of the specific RRDE and should be determined experimentally using a well-characterized reversible redox couple (e.g., $Fe(CN)_6^{3-}/4-$).^[3]^[4]

Experimental Workflow and Logical Relationships

To visualize the process of validating the Faradaic efficiency of Ni-Co water splitting catalysts, the following diagram illustrates the key steps and their interconnections.



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Caption: Workflow for validating the Faradaic efficiency of Ni-Co water splitting catalysts.

Conclusion

The validation of Faradaic efficiency is a cornerstone of electrocatalyst research, providing a true measure of a material's ability to selectively drive the desired water splitting reactions. While many Ni-Co based catalysts, particularly phosphides, demonstrate near-unity Faradaic efficiencies, it is imperative to employ rigorous and standardized experimental protocols for accurate assessment.[2] This guide offers a framework for researchers to compare the performance of different Ni-Co catalysts and provides the necessary methodological details to ensure the reliability of their findings. As the field progresses, a continued focus on reporting not just activity and stability, but also high and stable Faradaic efficiencies, will be critical in advancing the practical application of Ni-Co catalysts in large-scale hydrogen production.

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